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Compound of Interest

Compound Name: ND-646

Cat. No.: B609511

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro applications of ND-646, a
potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC). The following
protocols and data are intended to guide researchers in utilizing ND-646 for studying cellular
metabolism and its role in diseases such as cancer.

Introduction

ND-646 is a small molecule inhibitor that targets both isoforms of Acetyl-CoA Carboxylase,
ACC1 and ACC2, which are crucial enzymes in the de novo fatty acid synthesis pathway.[1][2]
By preventing the dimerization of ACC, ND-646 effectively blocks the production of malonyl-
CoA, a key building block for fatty acids.[1][2] This inhibition of fatty acid synthesis has been
shown to impede the proliferation and viability of cancer cells that exhibit a high dependence
on this metabolic pathway.[1][3]

Mechanism of Action

ND-646 functions as an allosteric inhibitor, binding to the biotin carboxylase (BC) domain of
both ACC1 and ACC2.[1] This binding event prevents the dimerization of the ACC enzyme,
which is essential for its catalytic activity.[1] The subsequent reduction in malonyl-CoA levels
leads to the suppression of de novo fatty acid synthesis. In cancer cells that rely on high rates
of fatty acid production for membrane synthesis and signaling molecules, this inhibition leads to
cell growth arrest and apoptosis.[1][3]
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Data Presentation

In Vitro Patency and Anti-Proliferative Activity of ND-646

Target/Cell Line Assay Type IC50/EC50 (nM) Notes
Recombinant Human ) Cell-free enzymatic
Enzymatic Assay 3.5[4] o
ACC1 activity.
Recombinant Human ) Cell-free enzymatic
Enzymatic Assay 4.1[4] -
ACC2 activity.
A549 (Non-Small Cell Anti-Proliferation
9-17[5][6]
Lung Cancer) Assay
Not explicitly
H157 (Non-Small Cell  Anti-Proliferation quantified, but
Lung Cancer) Assay demonstrated
sensitivity.[1]
Not explicitly
H1355 (Non-Small Anti-Proliferation guantified, but
Cell Lung Cancer) Assay demonstrated
sensitivity.[1]
Not explicitly
H460 (Non-Small Cell  Anti-Proliferation quantified, but
Lung Cancer) Assay demonstrated
sensitivity.[1][7]
Not explicitly
MDA-MB-468 (Breast Anti-Proliferation quantified, but
Cancer) Assay demonstrated
sensitivity.[4]
HepG2 : : N
Fatty Acid Synthesis Measured as inhibition
(Hepatocellular 8 (EC50)

Carcinoma)

Inhibition

of fatty acid synthesis.

Experimental Protocols
Cell Viability Assay using WST-1 Reagent
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This protocol is designed to assess the effect of ND-646 on the viability of adherent or
suspension cancer cells.

Materials:

WST-1 Cell Proliferation Reagent

o 96-well cell culture plates

e Cancer cell line of interest

o Complete cell culture medium

e ND-646 (dissolved in a suitable solvent, e.g., DMSO)
e Microplate reader

Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in
100 pL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator
with 5% CO2 to allow for cell attachment.

o Compound Treatment: Prepare serial dilutions of ND-646 in complete culture medium.
Remove the medium from the wells and add 100 pL of the ND-646 dilutions to the respective
wells. Include a vehicle control (medium with the same concentration of DMSO used for ND-
646).

e Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
o WST-1 Reagent Addition: Add 10 pL of WST-1 reagent to each well.

e Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a
sufficient color change is observed.

o Absorbance Measurement: Shake the plate for 1 minute on a shaker. Measure the
absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.
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» Data Analysis: Subtract the absorbance of the blank (medium only) from all readings.
Calculate the percentage of cell viability relative to the vehicle-treated control.

Cell Proliferation Assay using Cyquant® Reagent

This protocol measures cell proliferation by quantifying the cellular DNA content.

Materials:

Cyquant® Cell Proliferation Assay Kit (or similar DNA-binding dye-based kit)

o 96-well cell culture plates (black, clear bottom for adherent cells)

e Cancer cell line of interest

o Complete cell culture medium

e ND-646 (dissolved in DMSO)

e Fluorescence microplate reader

Procedure:

o Cell Seeding: Seed 1,000-2,000 cells per well in 100 pL of complete culture medium in a 96-
well plate. Incubate for 24 hours at 37°C and 5% CO2.

o Compound Treatment: Add serial dilutions of ND-646 to the wells. Include a vehicle control.

¢ Incubation: Incubate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.

e Cell Lysis and Staining:

o Prepare the Cyquant® GR dye/cell-lysis buffer solution according to the manufacturer's
instructions.

o Remove the culture medium from the wells.

o Add 200 pL of the Cyquant® GR dye/cell-lysis buffer to each well.
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o Incubate for 2-5 minutes at room temperature, protected from light.

o Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader
with excitation at ~485 nm and emission detection at ~530 nm.

o Data Analysis: Generate a standard curve using a known number of cells to correlate
fluorescence with cell number. Calculate the cell number in each treated well and express it
as a percentage of the vehicle-treated control.

De Novo Fatty Acid Synthesis Assay using [U-
13Ce]glucose Labeling and GC-MS

This protocol measures the rate of new fatty acid synthesis by tracing the incorporation of 13C
from glucose.

Materials:

o [U-13Ce]glucose

¢ Glucose-free and glutamine-free cell culture medium (e.g., DMEM)
o Dialyzed fetal bovine serum (dFBS)

o 6-well cell culture plates

» ND-646 (dissolved in DMSO)

e Methanol, Chloroform, Hexane

e Internal standard (e.g., C17:0)

» Derivatization agent (e.g., BFs-methanol or trimethylsilyldiazomethane)
e Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

o Cell Seeding and Treatment:
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Seed cells in 6-well plates and allow them to reach ~70-80% confluency.

Prepare labeling medium by supplementing glucose-free medium with 10% dFBS and 10
mM [U-13Ce]glucose.

Pre-treat cells with ND-646 or vehicle in complete medium for a specified time (e.g., 24
hours).

* |sotope Labeling:

o

[e]

o

Remove the pre-treatment medium and wash the cells once with PBS.
Add the [U-13Cs]glucose labeling medium containing ND-646 or vehicle to the cells.

Incubate for 4-24 hours at 37°C and 5% CO2.

o Metabolite Extraction:

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
Add 1 mL of ice-cold methanol to each well and scrape the cells.
Transfer the cell suspension to a glass tube. Add the internal standard.
Add 2 mL of chloroform and vortex vigorously.

Add 800 pL of water and vortex again to induce phase separation.

Centrifuge at 3000 x g for 10 minutes.

o Fatty Acid Methyl Ester (FAME) Derivatization:

[¢]

[e]

o

[¢]

Carefully collect the lower organic phase containing lipids.
Dry the lipid extract under a stream of nitrogen.
Resuspend the dried lipids in 1 mL of 2% H2SOa4 in methanol.

Incubate at 50°C for 2 hours to convert fatty acids to FAMESs.
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o Add 1.5 mL of water and 1 mL of hexane, vortex, and centrifuge to separate the phases.

o Collect the upper hexane layer containing the FAMEs.

e GC-MS Analysis:

o Analyze the FAMEs by GC-MS. The mass isotopologue distribution of key fatty acids (e.g.,
palmitate, C16:0) will reveal the extent of 13C incorporation, which is a direct measure of
de novo synthesis.

o Data Analysis:

o Calculate the percentage of newly synthesized fatty acids by correcting for the natural
abundance of 13C and comparing the labeled fraction to the total fatty acid pool.

Mandatory Visualizations
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Caption: Mechanism of action of ND-646.
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Caption: In vitro experimental workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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